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Compound of Interest

Compound Name: LRRK2-IN-14

Cat. No.: B12371602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of

LRRK2-IN-14, a potent and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2).

Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and

development, as it informs on potential off-target effects and helps to elucidate the specific

biological consequences of inhibiting the primary target. This document summarizes the

available quantitative data for LRRK2-IN-14, details relevant experimental methodologies for

assessing kinase selectivity, and provides visual representations of the LRRK2 signaling

pathway and experimental workflows.

Quantitative Kinase Selectivity Data
LRRK2-IN-14 is a macrocyclic inhibitor designed for potent and selective inhibition of LRRK2.

While a comprehensive public KINOMEscan profile for LRRK2-IN-14 is not currently available,

the following table summarizes the known inhibitory activities. For context, we also present the

selectivity data for the well-characterized LRRK2 inhibitor, LRRK2-IN-1, to provide a

representative profile for a selective LRRK2 inhibitor.
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Target Kinase
LRRK2-IN-14
IC50 (nM)

LRRK2-IN-1
IC50 (nM)

LRRK2-IN-1
K_d_ (nM)

Notes

LRRK2

(G2019S)
6.3 6 -

G2019S is a

common

pathogenic

mutation.

LRRK2 (WT) - 13 -
Wild-type

LRRK2.

hERG 22,000 - -
Off-target activity

for LRRK2-IN-14.

DCLK1 - - 130
Off-target for

LRRK2-IN-1.

DCLK2 - 45 -
Off-target for

LRRK2-IN-1.

MAPK7 (ERK5) - - 160
Off-target for

LRRK2-IN-1.

PLK4 - - 230
Off-target for

LRRK2-IN-1.

RPS6KA2 - - 360
Off-target for

LRRK2-IN-1.

RPS6KA6 - - 2100
Off-target for

LRRK2-IN-1.

AURKB - >1000 -
Minimal inhibition

by LRRK2-IN-1.

CHEK2 - >1000 -
Minimal inhibition

by LRRK2-IN-1.

MKNK2 - >1000 -
Minimal inhibition

by LRRK2-IN-1.

MYLK - >1000 -
Minimal inhibition

by LRRK2-IN-1.
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NUAK1 - >1000 -
Minimal inhibition

by LRRK2-IN-1.

PLK1 - >1000 -
Minimal inhibition

by LRRK2-IN-1.

Note: The selectivity profile for LRRK2-IN-1 is provided as a representative example of a

selective LRRK2 inhibitor and was determined against a panel of 442 kinases. LRRK2-IN-1

was found to be highly selective, inhibiting only 12 kinases with a score of less than 10% of the

DMSO control at a concentration of 10 µM in a KINOMEscan™ assay.

Experimental Protocols
Detailed and robust experimental protocols are crucial for accurately determining the kinase

selectivity of an inhibitor. Below are detailed methodologies for key experiments.

In Vitro LRRK2 Kinase Inhibition Assay (IC50
Determination)
This protocol describes a common method for determining the half-maximal inhibitory

concentration (IC50) of a compound against LRRK2 kinase activity, typically using a

radiometric or luminescence-based assay.

Materials:

Recombinant human LRRK2 (wild-type or mutant, e.g., G2019S)

LRRKtide peptide substrate

ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-

100)

LRRK2-IN-14 or other test compounds dissolved in DMSO
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Phosphocellulose paper and wash buffer (e.g., 0.5% phosphoric acid) or plate reader for

luminescence

Scintillation counter or luminescence plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of LRRK2-IN-14 in DMSO. A typical starting

concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations

(e.g., 100 µM to 0.1 nM).

Reaction Mixture Preparation: In a microcentrifuge tube or multi-well plate, prepare the

kinase reaction mixture containing the kinase assay buffer, a defined concentration of

LRRKtide substrate (e.g., 200 µM), and the desired concentration of ATP (e.g., 100 µM).

Inhibitor Pre-incubation: Add a small volume of the diluted LRRK2-IN-14 or DMSO (as a

vehicle control) to the reaction mixture.

Enzyme Addition: Add the recombinant LRRK2 enzyme to the reaction mixture to a final

concentration that yields a linear reaction rate (e.g., 10 nM).

Reaction Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP (for

radiometric assay) or cold ATP (for ADP-Glo™ assay). Incubate the reaction at 30°C for a

predetermined time (e.g., 60 minutes).

Reaction Termination:

Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto

phosphocellulose paper.

ADP-Glo™ Assay: Stop the kinase reaction by adding ADP-Glo™ Reagent.

Signal Detection:

Radiometric Assay: Wash the phosphocellulose paper extensively with the wash buffer to

remove unincorporated [γ-³²P]ATP. The amount of incorporated ³²P is quantified using a

scintillation counter.
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ADP-Glo™ Assay: After a 40-minute incubation with the ADP-Glo™ Reagent, add the

Kinase Detection Reagent and incubate for another 30-60 minutes. Measure the

luminescence using a plate reader. The amount of ADP produced is proportional to the

light output.

Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for

each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the

inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the

IC50 value.

KINOMEscan™ Kinase Selectivity Profiling
The KINOMEscan™ platform from Eurofins DiscoverX is a widely used competition binding

assay to determine the selectivity of a compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase of interest. The amount of kinase captured

on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to

the kinase.

Generalized Workflow:

Compound Submission: The test compound (e.g., LRRK2-IN-14) is provided at a specified

concentration (typically 1 µM or 10 µM for initial screening).

Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is

used. Each kinase is individually tested with the compound.

Competition Binding: The DNA-tagged kinase, the test compound, and an immobilized

active-site directed ligand are combined in a multi-well plate. The mixture is incubated to

allow binding to reach equilibrium.

Capture and Washing: The immobilized ligand, along with any bound kinase, is captured.

Unbound kinase is removed through a series of wash steps.

Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is

quantified using qPCR.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12371602?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The amount of kinase bound to the immobilized ligand in the presence of the

test compound is compared to a DMSO control. The results are typically expressed as a

percentage of the control. A low percentage indicates strong binding of the compound to the

kinase. For compounds showing significant binding, a dissociation constant (K_d_) can be

determined by running a dose-response curve.

Visualizing LRRK2 Signaling and Experimental
Workflows
LRRK2 Signaling Pathway
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that plays a central role

in several cellular processes. Its kinase and GTPase activities are implicated in the

pathogenesis of Parkinson's disease. The following diagram illustrates the key components of

the LRRK2 signaling pathway.
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Caption: LRRK2 signaling pathway and its regulation of Rab GTPases.

Experimental Workflow for Kinase Inhibitor Selectivity
Profiling
The following diagram outlines a typical workflow for characterizing the selectivity profile of a

novel kinase inhibitor like LRRK2-IN-14.
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Caption: Workflow for kinase inhibitor selectivity profiling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12371602?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This technical guide provides a foundational understanding of the kinase selectivity profile of

LRRK2-IN-14. As more data becomes publicly available, this document can be updated to

provide an even more comprehensive picture of its activity and potential for therapeutic

development.

To cite this document: BenchChem. [Understanding the Kinase Selectivity Profile of LRRK2-
IN-14: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371602#understanding-lrrk2-in-14-kinase-
selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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